molecular formula C20H16N2O3 B5812133 N-1,3-benzodioxol-5-yl-N'-2-biphenylylurea

N-1,3-benzodioxol-5-yl-N'-2-biphenylylurea

Cat. No.: B5812133
M. Wt: 332.4 g/mol
InChI Key: VQZJNIGNXDTFBP-UHFFFAOYSA-N
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Description

N-1,3-benzodioxol-5-yl-N’-2-biphenylylurea is a synthetic organic compound that has garnered attention in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzodioxole moiety and a biphenyl group connected through a urea linkage, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-1,3-benzodioxol-5-yl-N’-2-biphenylylurea typically involves the reaction of 1,3-benzodioxole-5-amine with 2-biphenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the formation of the urea linkage. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, followed by purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production of N-1,3-benzodioxol-5-yl-N’-2-biphenylylurea may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated reactors and continuous flow systems to ensure consistent production. The use of high-purity reagents and solvents, along with stringent quality control measures, is essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

N-1,3-benzodioxol-5-yl-N’-2-biphenylylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can yield reduced forms of the compound.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-1,3-benzodioxol-5-yl-N’-2-biphenylylurea involves its interaction with specific molecular targets within cells. It has been shown to inhibit certain enzymes, leading to the disruption of cellular processes such as DNA replication and protein synthesis. The compound may also induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    N-(1,3-benzodioxol-5-yl)-2,2,2-trifluoroacetamide: Shares the benzodioxole moiety but differs in the acetamide group.

    1-(1,3-benzodioxol-5-yl)-2-bromopropan-1-one: Contains a bromopropanone group instead of the biphenyl urea linkage.

    1-(1,3-benzodioxol-5-yl)-3-(4-chloro-3-nitroanilino)-1-propanone: Features a chloro-nitroanilino group.

Uniqueness

N-1,3-benzodioxol-5-yl-N’-2-biphenylylurea is unique due to its combination of the benzodioxole and biphenyl groups connected through a urea linkage. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to undergo diverse chemical reactions and its potential as an anticancer agent further highlight its uniqueness compared to similar compounds .

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-(2-phenylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O3/c23-20(21-15-10-11-18-19(12-15)25-13-24-18)22-17-9-5-4-8-16(17)14-6-2-1-3-7-14/h1-12H,13H2,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQZJNIGNXDTFBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)NC3=CC=CC=C3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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